Product packaging for Fmoc-cis-DL-3-phenyl-Pro-OH(Cat. No.:)

Fmoc-cis-DL-3-phenyl-Pro-OH

Cat. No.: B8059312
M. Wt: 413.5 g/mol
InChI Key: XZINBBVSLWSWBO-UHFFFAOYSA-N
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Description

Classification as a Non-Proteinogenic Amino Acid Building Block

Fmoc-cis-DL-3-phenyl-Pro-OH is classified as a non-proteinogenic amino acid building block. Unlike the 20 common proteinogenic amino acids that are genetically encoded and incorporated into proteins by ribosomes, non-proteinogenic amino acids are not. nih.govnih.gov This category includes hundreds of amino acids found in nature or created synthetically. nih.gov These unique building blocks are instrumental in constructing novel peptide scaffolds with functions not accessible to standard proteinogenic amino acids. nih.gov

The incorporation of synthetic, non-proteinogenic amino acids like this compound allows for the introduction of unique chemical functionalities and conformational properties into a peptide backbone. worldscientific.com This particular compound is a synthetic derivative designed for use in laboratory-based peptide synthesis. The phenyl group introduces steric bulk and potential for aromatic interactions, while the cis-configuration of this group relative to the carboxylic acid on the pyrrolidine (B122466) ring influences the local conformation of the peptide chain into which it is incorporated. cymitquimica.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 181824-45-3 chemimpex.comcymitquimica.comscbio.cn
Synonyms Fmoc-cis-DL-3-phenyl-proline, Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid chemimpex.comcymitquimica.com
Molecular Formula C₂₆H₂₃NO₄ chemimpex.comcymitquimica.comscbio.cn
Molecular Weight 413.47 g/mol chemimpex.comscbio.cnchembk.com
Appearance White powder chemimpex.com

| Melting Point | 177-183 °C chemimpex.com |

Rationale for the Design and Application of Proline Analogs in Peptide Science

The amino acid proline holds a unique position in protein and peptide structure. Its cyclic side chain, which includes the backbone nitrogen atom, creates a tertiary amide bond when incorporated into a peptide chain. sigmaaldrich.com This structure imposes significant constraints on the polypeptide backbone's dihedral angles, often inducing sharp turns or breaking standard secondary structures like alpha-helices and beta-sheets. worldscientific.comsigmaaldrich.com The peptide bond preceding proline can also adopt both cis and trans conformations, with the interconversion between these two states often being a rate-limiting step in protein folding. sigmaaldrich.com

Scientists design and synthesize proline analogs to exert precise control over the conformational properties of peptides. sigmaaldrich.com By modifying the proline ring—for instance, by adding substituents like the phenyl group in this compound, incorporating heteroatoms, or altering the ring size—researchers can influence the local peptide structure. sigmaaldrich.comresearchgate.net These modifications can:

Stabilize specific conformations: Proline analogs can be designed to favor either the cis or trans amide bond conformation, which is crucial for mimicking or stabilizing the structures of bioactive peptides. worldscientific.com

Enhance biological activity and stability: By creating more rigid structures, proline analogs can lead to peptides with increased resistance to enzymatic degradation and improved binding affinity for their biological targets. researchgate.net

Serve as research tools: These analogs are invaluable for studying the principles of protein folding, molecular recognition, and the relationship between peptide structure and function. sigmaaldrich.com

The use of proline analogs like this compound provides a powerful strategy for peptide engineering, enabling the development of new therapeutics and research probes with fine-tuned biological and physicochemical properties. sigmaaldrich.comacs.org

Historical Context of Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis

The development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963, an achievement for which he was awarded the Nobel Prize, revolutionized the field of peptide chemistry. peptide.compeptide.com This technique involves anchoring the first amino acid to an insoluble polymer resin and then sequentially adding subsequent amino acids, with washing steps to remove excess reagents and byproducts after each coupling. peptide.com

The success of SPPS relies on the use of temporary protecting groups for the N-terminal amine of the amino acids to prevent unwanted side reactions. The original strategy, known as the Boc/Bzl strategy, used the acid-labile Boc (tert-butyloxycarbonyl) group. peptide.combiotage.com However, this method required the repeated use of moderately strong acid for deprotection and a very strong acid (hydrofluoric acid) for the final cleavage of the peptide from the resin. biotage.comnih.gov

A major advancement came in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. peptide.compeptide.com This led to the development of the Fmoc/tBu (tert-butyl) strategy in 1978. peptide.com Key features of the Fmoc strategy include:

Orthogonality: The Fmoc group is removed by a base (commonly piperidine), while the side-chain protecting groups and the resin linker are typically acid-labile. nih.gov This orthogonal scheme prevents premature cleavage of side-chain protecting groups during N-terminal deprotection. nih.gov

Milder Conditions: The final cleavage from the resin is performed with a milder acid, such as trifluoroacetic acid (TFA), making the process compatible with sensitive or modified amino acids, like those with phosphorylation or glycosylation, which would not be stable under the harsh conditions of the Boc strategy. nih.gov

The introduction of Fmoc chemistry significantly expanded the scope of SPPS, making it the method of choice for synthesizing complex, modified, and long peptides in both academic research and industrial production. nih.govnih.gov

Table 2: Timeline of Key Developments in Solid-Phase Peptide Synthesis

Year Development
1963 R. Bruce Merrifield develops Solid-Phase Peptide Synthesis (SPPS) using a polystyrene resin. peptide.compeptide.com
1964 Merrifield introduces the Boc/Bzl protection scheme in peptide synthesis. peptide.com
1970 Carpino and Han introduce the base-labile Fmoc protecting group. peptide.compeptide.com
1973 Wang develops the p-alkoxybenzyl alcohol resin (Wang resin), which is widely used in Fmoc-SPPS. peptide.com
1978 The Fmoc/tBu strategy utilizing Wang resin is developed. peptide.com

| 1987 | Rink and Sieber introduce new TFA-labile resins for preparing peptide amides via Fmoc protocols. peptide.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23NO4 B8059312 Fmoc-cis-DL-3-phenyl-Pro-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINBBVSLWSWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Fmoc Cis Dl 3 Phenyl Pro Oh and Its Analogs

Stereoselective Synthesis of cis-3-Phenylproline Derivatives

Achieving a high degree of stereocontrol is paramount in the synthesis of 3-phenylproline derivatives. The cis configuration, where the phenyl group and the carboxyl group are on the same face of the pyrrolidine (B122466) ring, is often targeted to induce specific conformational constraints in peptides. Methodologies to achieve this include leveraging existing stereocenters, employing chiral catalysts, and separating stereoisomers from a mixture.

Chiral Pool Approaches for Enantiomeric Purity

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com This strategy transfers the inherent chirality of the starting material to the final product, establishing the desired absolute stereochemistry. wikipedia.org For the synthesis of cis-3-substituted prolines, L-serine is a common chiral precursor. A notable approach involves the conversion of L-serine into a chiral oxazolidine (B1195125) α,β-unsaturated ester. A highly diastereoselective 1,4-addition of a phenyl group (using reagents like dialkylcuprates) to this intermediate, followed by cyclization, yields the corresponding cis-3-phenylproline derivative with a high degree of enantiomeric purity. mdpi.com This method effectively controls the stereochemistry at both the C2 and C3 positions, dictated by the stereocenter of the original amino acid. mdpi.commdpi.com

Asymmetric Catalytic Strategies for Diastereoselective Control

Asymmetric catalysis offers a powerful alternative for establishing stereocenters without relying on a stoichiometric source of chirality. One of the most effective strategies for synthesizing functionalized proline derivatives is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an electron-deficient olefin. sciforum.netnih.gov To achieve diastereoselective and enantioselective control, a chiral catalyst, typically a metal complex with a chiral ligand, is employed. nih.gov

For instance, a chiral azomethine ylide precursor can be generated in situ from a simple imine. In the presence of a chiral catalyst, such as a Cu(I)/Fesulphos complex, this ylide reacts with a dipolarophile like cinnamate (B1238496) ester in a highly controlled manner. nih.gov The catalyst orchestrates the approach of the two reactants, favoring the formation of one specific diastereomer of the resulting pyrrolidine ring. nih.govuvic.ca This method is highly versatile and can provide access to various substituted prolines with excellent diastereo- and enantioselectivity. scispace.com

Resolution Techniques for Racemic cis-DL-3-Phenylproline Intermediates

When a synthetic route produces a racemic mixture of cis-3-phenylproline, resolution techniques are necessary to separate the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a highly effective method for this purpose. nih.govscispace.com Racemic precursors of cis-3-phenylproline, suitably protected (e.g., as N-Boc methyl esters), can be separated on a preparative scale. nih.govscispace.com

This methodology allows for access to multigram quantities of the individual enantiomers in high purity, which can then be deprotected and converted to the desired Fmoc-protected derivatives. nih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation.

Table 1: HPLC Resolution of Racemic cis-β-Phenylproline Precursors
Chiral Stationary PhaseColumn TypeTypical Mobile PhaseApplicationReference
Amylose-based (e.g., Chiralpak IA)Semipreparativen-hexane/2-propanol/chloroformResolution of racemic cis-β-phenylproline precursors. nih.govscispace.com
Cellulose-based (e.g., Chiralpak IC)Semipreparativen-hexane/2-propanol/chloroformPrimarily used for the resolution of trans-β-phenylproline precursors, but demonstrates the utility of polysaccharide-derived CSPs. nih.govscispace.com

Optimized Incorporation into Peptide Sequences via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-cis-DL-3-phenyl-Pro-OH into a growing peptide chain via Fmoc Solid-Phase Peptide Synthesis (SPPS) requires careful optimization. nih.govnih.gov The steric bulk of the cis-phenyl group on the pyrrolidine ring can hinder both the coupling and deprotection steps, necessitating adjustments to standard protocols to ensure high fidelity of the final peptide. iris-biotech.de

Assessment of Coupling Efficiencies with Diverse Amino Acid Residues

To overcome this, coupling conditions must be optimized. This can involve using more potent coupling reagents (e.g., HATU, HCTU instead of DIC/HOBt), increasing the reaction time, or performing a "double coupling," where the coupling step is repeated to drive the reaction to completion. The efficiency can be monitored using colorimetric tests like the Kaiser test to detect the presence of unreacted free amines on the resin. luxembourg-bio.com

Table 2: Illustrative Coupling Efficiencies for Sterically Hindered Proline Analogs
Amino AcidCoupling ConditionsCoupling TimeRelative EfficiencyStrategy
Fmoc-Pro-OHStandard (DIC/Oxyma)1 hourHigh (>99%)Standard single coupling.
Fmoc-cis-3-phenyl-Pro-OHStandard (DIC/Oxyma)1 hourModerate (~95-98%)Risk of deletion sequences.
Fmoc-cis-3-phenyl-Pro-OHOptimized (HATU/DIPEA)1 hourHigh (>99%)Use of a more potent activating agent improves yield.
Fmoc-cis-3-phenyl-Pro-OHStandard (DIC/Oxyma)2 hoursHigh (>99%)Extended reaction time can compensate for slower kinetics.

Strategies for Minimizing Side Reactions during Fmoc Deprotection and Coupling

Side reactions can compromise the integrity of the target peptide during SPPS. The unique structure of 3-phenylproline requires specific considerations.

During Fmoc Deprotection: The standard reagent for Fmoc removal is a solution of piperidine (B6355638) in DMF. nih.govaltabioscience.com Incomplete deprotection is a risk due to the steric hindrance of the phenylproline residue, which can shield the Fmoc group. If the Fmoc group is not fully removed, the subsequent coupling reaction cannot occur, leading to a deletion sequence. To mitigate this, extended deprotection times or the use of stronger, non-nucleophilic bases like DBU in combination with piperidine may be employed. peptide.com

During Coupling:

Racemization: While proline itself is not susceptible to racemization during activation, the stereocenter at C3 is not directly involved in the reaction. However, harsh coupling conditions or extended pre-activation times, especially with certain histidine or cysteine derivatives elsewhere in the sequence, can be a general concern in peptide synthesis. nih.gov

Diketopiperazine (DKP) Formation: This is a significant side reaction, particularly when a proline residue is the second amino acid in the sequence (N-terminal dipeptide). The deprotected secondary amine of proline can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. iris-biotech.de The presence of a bulky substituent at the 3-position may influence the rate of DKP formation. Using dipeptide building blocks or carefully selecting the resin and coupling conditions can help minimize this side reaction. iris-biotech.de

By carefully selecting synthetic routes for stereochemical control and optimizing the conditions for its incorporation into peptides, this compound can be effectively utilized as a valuable tool for creating novel peptide structures.

Development of Sequence-Independent Incorporation Protocols

The site-specific incorporation of non-canonical amino acids (ncAAs) like this compound into a growing peptide chain, regardless of the surrounding amino acid sequence, is a key challenge in synthetic biology and peptide chemistry. frontiersin.orgnih.gov Traditional methods often face limitations due to sequence-dependent steric hindrance or electronic effects. To overcome these hurdles, robust protocols are being developed that are less sensitive to the local peptide environment.

One of the most powerful approaches for achieving sequence-independent incorporation is through the use of evolved orthogonal tRNA and aminoacyl-tRNA synthetase (aa-RS) pairs. nih.gov This strategy allows for the genetic encoding of the non-canonical amino acid. The process involves:

Creation of an orthogonal codon : A codon, often a stop codon like TAG (amber suppression), is repurposed to encode the ncAA. frontiersin.orgnih.gov

Engineering an orthogonal tRNA/aa-RS pair : An aminoacyl-tRNA synthetase and its cognate tRNA are engineered to be specific for the desired ncAA (in this case, 3-phenyl-proline) and not recognize any of the endogenous amino acids or tRNAs in the host system. nih.govacs.org

This system, once established, can direct the ribosome to incorporate the ncAA at the specified codon with high fidelity, largely independent of the flanking sequences. Cell-free protein synthesis (CFPS) systems offer a particularly robust platform for this, as they bypass issues of cell membrane permeability and the potential toxicity of the ncAA to a living host. nih.gov

Another strategy involves chemical synthesis methods, which are inherently sequence-independent as the process is controlled externally. nih.gov While solid-phase peptide synthesis (SPPS) is the most common method, challenges can arise with difficult sequences. nih.gov Semi-synthetic approaches, where a chemically synthesized peptide fragment containing the ncAA is ligated to a recombinantly expressed protein, also provide a sequence-independent means of incorporation.

The table below summarizes key strategies for sequence-independent incorporation of non-canonical amino acids.

Strategy Description Key Advantages Potential Challenges for this compound
Evolved Orthogonal tRNA/aa-RS Pairs Utilizes engineered biological machinery to incorporate the ncAA at a specific codon. nih.govacs.orgHigh fidelity and site-specificity; enables production in living cells or cell-free systems. nih.govRequires significant effort to evolve a specific synthetase for 3-phenyl-proline. The cis/trans and D/L isomers may pose recognition challenges for the enzyme.
In vivo Nonsense Suppression Microinjection of a chemically misacylated suppressor tRNA into a cell (e.g., Xenopus oocytes). nih.govPowerful for studying channels and receptors in living cells.Technically demanding, produces small amounts of protein, and requires a pre-synthesized and acylated tRNA. nih.gov
Chemical Ligation A chemically synthesized peptide containing the ncAA is joined to another peptide fragment.Not limited by the ribosome, allowing for a wide variety of modifications. nih.govLimited to the synthesis of smaller to medium-sized proteins.
Cell-Free Protein Synthesis (CFPS) In vitro protein synthesis using cell extracts, allowing for direct addition of the ncAA and its translational components. nih.govBypasses cell viability issues, allows for high-throughput screening. nih.govYield can be lower than in vivo methods; requires optimization of reaction conditions.

Solution-Phase Synthetic Routes for this compound and Complex Derivatives

While solid-phase peptide synthesis (SPPS) is dominant, solution-phase synthesis offers advantages for large-scale production and the synthesis of complex, modified peptides where resin-based chemistry might be problematic. bachem.comgoogle.com The synthesis of this compound itself, and its subsequent use in solution-phase peptide synthesis (SPPS), relies on classical organic chemistry principles.

The core pyrrolidine structure of 3-substituted prolines can be synthesized through several routes, including the direct functionalization of proline derivatives or through intramolecular cyclization reactions. nih.gov For 3-phenyl-proline, a common approach involves the Michael addition of an organometallic phenyl reagent to a proline derivative, such as an N-protected 2,3-didehydroprolinate. nih.gov Subsequent separation of stereoisomers and protection of the amine with the Fmoc group yields the desired this compound.

Once obtained, this Fmoc-amino acid can be used in solution-phase peptide synthesis. acs.org This method involves the sequential coupling of amino acids in a homogenous solution, followed by purification after each step or after the synthesis of a larger fragment. bachem.com

Key steps in solution-phase synthesis involving this compound include:

Coupling: The carboxylic acid of this compound is activated using coupling reagents (e.g., TBTU, HATU) and reacted with the free amino group of the growing peptide chain in a suitable organic solvent. google.comacs.org

Deprotection: The Fmoc group is removed from the newly incorporated amino acid using a mild base, typically a solution of piperidine in an organic solvent, to reveal a new N-terminal amine for the next coupling step. acs.orgaltabioscience.com

Purification: After each coupling or deprotection step, the product is purified, often through extraction or crystallization, to remove excess reagents and byproducts. google.com

This approach is particularly well-suited for creating complex derivatives. For instance, the phenyl group of an incorporated 3-phenyl-proline residue could be further functionalized (e.g., nitrated, halogenated, or coupled to other moieties) while the peptide is in solution, a process that can be difficult on a solid support.

The following table outlines a representative solution-phase fragment condensation strategy for a hypothetical tripeptide containing this compound.

Step Reactant 1 Reactant 2 Coupling/Deprotection Reagents Solvent Product
1. Dipeptide Formation This compoundH-Gly-OBzlTBTU, DIPEADMFFmoc-cis-DL-3-phenyl-Pro-Gly-OBzl
2. Fmoc Deprotection Fmoc-cis-DL-3-phenyl-Pro-Gly-OBzl-20% Piperidine in DMFDMFH-cis-DL-3-phenyl-Pro-Gly-OBzl
3. Tripeptide Formation Fmoc-Ala-OHH-cis-DL-3-phenyl-Pro-Gly-OBzlTBTU, DIPEADMFFmoc-Ala-cis-DL-3-phenyl-Pro-Gly-OBzl
4. Final Deprotection (Side Chain) Fmoc-Ala-cis-DL-3-phenyl-Pro-Gly-OBzl-H2, Pd/CMethanolFmoc-Ala-cis-DL-3-phenyl-Pro-Gly-OH

Conformational Analysis and Structural Determinants of Fmoc Cis Dl 3 Phenyl Pro Oh Within Peptidic Contexts

Influence of the cis-3-Phenylproline Moiety on Peptide Backbone Dihedral Angles (φ, ψ, ω)

The omega (ω) dihedral angle, which describes the rotation around the peptide bond, is typically restricted to a planar trans (~180°) or cis (~0°) conformation. nih.gov The tertiary amide bond formed by proline is more susceptible to cis/trans isomerism compared to other amino acids. nih.gov The presence of the 3-phenyl group can influence this equilibrium, as discussed in the following section.

Investigation of Proline Amide Bond cis/trans Isomerization Equilibrium

The interconversion between the cis and trans conformations of the peptide bond preceding a proline residue is a slow process that can be a rate-limiting step in protein folding. nih.govacs.org This isomerization is a critical regulatory mechanism in various biological processes. pnas.org

Mechanistic Understanding of Isomerization Kinetics

Proline isomerization is an intrinsically slow process, with rates on the order of 2.5 × 10⁻³ s⁻¹ at 25 °C. nih.gov This slow interconversion is due to the partial double-bond character of the amide bond, which creates a significant energy barrier to rotation. nih.gov The kinetics of this process can be influenced by the local environment, including the nature of the flanking amino acid residues. pnas.org Enzymes known as peptidyl-prolyl isomerases (PPIases) can accelerate this process by several orders of magnitude. nih.govnih.gov

Factors Modulating Isomerization Preferences (e.g., Steric and Stereoelectronic Effects of the Phenyl Group)

The equilibrium between the cis and trans isomers is influenced by both steric and stereoelectronic effects. nih.govnih.gov The bulky phenyl group at the 3-position of the proline ring introduces significant steric interactions that can shift the cis/trans equilibrium. The cis configuration of the phenyl group relative to the carboxyl group will likely favor a specific isomer to minimize steric clashes with the preceding amino acid residue.

Stereoelectronic effects, which involve the interaction of bonding and non-bonding orbitals, also play a crucial role in determining conformational preferences. nih.govnih.gov For instance, the gauche effect, which describes the tendency of certain substituents to adopt a gauche conformation, can influence the puckering of the pyrrolidine (B122466) ring and, consequently, the cis/trans isomerism of the amide bond. nih.gov The electron-withdrawing or donating nature of the phenyl group can also exert an inductive effect, potentially influencing the electronic character of the amide bond and the barrier to rotation. nih.gov

Analysis of Pyrrolidine Ring Pucker Conformations (endo/exo)

The five-membered pyrrolidine ring of proline is not planar and can adopt two major puckered conformations, termed Cγ-endo (UP) and Cγ-exo (DOWN). kvinzo.comresearchgate.netresearchgate.net This puckering is described by the dihedral angles χ1 and χ2. kvinzo.com In unsubstituted proline within peptides, the Cγ-endo pucker is generally preferred. kvinzo.com

Computational Chemistry Approaches to Elucidate Conformational Landscape

Computational methods are powerful tools for investigating the complex conformational landscape of modified amino acids like Fmoc-cis-DL-3-phenyl-Pro-OH.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior of peptides containing this modified proline residue. frontiersin.orgnih.gov By simulating the movements of atoms over time, MD can explore the accessible conformational space, including the transitions between different ring puckers and cis/trans isomers. frontiersin.orgresearchgate.netresearchgate.net Advanced sampling techniques, such as Gaussian accelerated molecular dynamics, can be employed to overcome the high energy barrier associated with proline isomerization and allow for more thorough sampling of the cis and trans states on a computationally accessible timescale. frontiersin.orgnih.gov These simulations can reveal how the phenyl group influences the local and global dynamics of the peptide and provide a molecular-level understanding of its structural preferences.

Table 1: Key Conformational Parameters

Parameter Description Typical Values for Proline Influence of cis-3-Phenyl Group
φ (phi) Backbone dihedral angle (C'-N-Cα-C') ~ -65° Further restriction of conformational space
ψ (psi) Backbone dihedral angle (N-Cα-C'-N) Variable Influenced by ring pucker and steric effects
ω (omega) Peptide bond dihedral angle (Cα-C'-N-Cα) ~0° (cis) or ~180° (trans) Equilibrium shifted by steric and electronic effects
Ring Pucker Conformation of the pyrrolidine ring Cγ-endo favored Preference for endo or exo influenced by stereochemistry

Quantum Mechanical Calculations of Energy Landscapes

Quantum mechanical (QM) calculations are essential for understanding the intrinsic conformational preferences of modified amino acids by mapping their potential energy landscapes. For proline derivatives, these calculations typically focus on the energetics of pyrrolidine ring pucker, the rotational barrier of the peptidyl-prolyl (X-Pro) bond, and the influence of substituents on the cis/trans isomerization energy.

Theoretical calculations on similar systems, such as peptides with aromatic residues preceding proline, have shown that non-bonding interactions like C–H/π interactions can significantly influence the cis-trans energy balance. For cis-3-phenyl-proline, QM methods like Density Functional Theory (DFT) could be employed to model the energy landscape. mdpi.com These calculations would likely show that the phenyl group restricts the accessible Ramachandran (φ, ψ) space for the preceding residue and influences the puckering of the proline ring itself. The energy barrier for the ω dihedral angle rotation (peptide bond isomerization) is typically high (10–20 kcal/mol), and QM calculations would quantify how the phenyl substituent modifies this barrier. frontiersin.org

Table 1: Key Parameters in Quantum Mechanical Analysis of Proline Derivatives

Parameter Analyzed Significance Expected Influence of cis-3-Phenyl Group
Pyrrolidine Ring Pucker Determines the relative orientation of substituents and backbone atoms. Steric clash with the phenyl group will favor specific pucker states (e.g., Cγ-exo vs. Cγ-endo).
Cis/Trans Isomerization Barrier Energy required to rotate the X-Pro peptide bond, affecting conformational exchange rates. The bulky phenyl group may raise or lower the barrier depending on interactions in the transition state.
Ramachandran Plot (φ, ψ) Defines allowed backbone dihedral angles for the preceding residue. Steric hindrance will significantly restrict the allowed (φ, ψ) space.

Structural Characterization via Advanced Spectroscopic Techniques

Spectroscopic methods provide experimental insights into the solution-state structure and dynamics of peptides containing modified residues like cis-3-phenyl-proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing proline-containing peptides, as it can distinguish between cis and trans isomers, which are in slow exchange on the NMR timescale. biorxiv.org The incorporation of cis-3-phenyl-proline would produce distinct signatures in the NMR spectrum.

Key indicators for the prolyl isomer status are the chemical shifts of the proline Cβ and Cγ carbons. A key diagnostic feature is the difference between the ¹³Cβ and ¹³Cγ chemical shifts (Δβγ). For the trans isomer, this difference is typically small (around 4-5 ppm), whereas for the cis isomer, it is significantly larger (around 9-10 ppm). biorxiv.org Since this compound is fixed in the cis conformation, peptides incorporating this residue are expected to exhibit this large chemical shift difference.

Furthermore, the Nuclear Overhauser Effect (NOE) provides through-space distance information. A strong sequential NOE between the α-proton of the preceding residue (Hα(i-1)) and the δ-protons of proline (Hδ(i)) is characteristic of a trans X-Pro bond. Conversely, a strong NOE between the α-protons of both residues (Hα(i-1) and Hα(i)) is indicative of a cis bond. Peptides with cis-3-phenyl-proline would be expected to show this characteristic Hα(i-1)-Hα(i) NOE. The phenyl protons would also exhibit specific NOEs to nearby protons, providing detailed information on the orientation of the side chain relative to the peptide backbone.

Table 2: Expected NMR Signatures for a Peptide Containing cis-3-Phenylproline

NMR Parameter Expected Observation Structural Interpretation
¹³C Chemical Shifts Large difference between Cβ and Cγ shifts (Δβγ > 9 ppm). Confirms the cis conformation of the X-Pro peptide bond. biorxiv.org
¹H-¹H NOESY Strong cross-peak between Hα of the preceding residue and Hα of the proline residue. Indicates spatial proximity consistent with a cis peptide bond.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of peptides. nih.gov In the far-UV region (190-250 nm), the CD spectrum is sensitive to the peptide backbone conformation. Peptides rich in proline often adopt a polyproline II (PPII) helix, which is characterized by a strong negative band around 204 nm and a weak positive band near 228 nm. researchgate.net

The introduction of a cis-proline bond disrupts the formation of an extended PPII helix. frontiersin.org Therefore, a peptide containing cis-3-phenyl-proline would likely exhibit a CD spectrum that deviates significantly from the classic PPII signature. The presence of the cis bond induces a kink in the peptide chain, leading to a more compact or turn-like structure. frontiersin.org

In the near-UV region (250-320 nm), the CD spectrum is sensitive to the environment of aromatic side chains. mdpi.com The phenyl group of cis-3-phenyl-proline would produce a signal in this region. The sign and intensity of this signal are dependent on the chirality of the local environment and the rotational freedom of the phenyl ring. A constrained orientation of the phenyl group, due to steric interactions with the peptide backbone, would likely result in a distinct near-UV CD signal, providing a probe for the side chain's conformation.

X-ray Crystallographic Studies of Peptides or Peptidomimetics Containing cis-3-Phenylproline

Studies on the crystal structures of proteins and peptides containing 3-substituted prolines show that these residues significantly influence the local backbone geometry. nih.gov The substituent at the 3-position restricts the pyrrolidine ring pucker. For 3-substituted prolines, crystallographic data indicates that cis-endo conformations are correlated with more compact backbone φ angles (> -70°) for the preceding residue. nih.gov

The phenyl group in cis-3-phenyl-proline would act as a powerful stereochemical director. In a crystal structure, it would be expected to force the peptide backbone to adopt a well-defined turn structure, potentially a β-turn. The orientation of the phenyl group would likely be arranged to minimize steric clashes while potentially engaging in favorable crystal packing interactions, such as π-stacking with aromatic rings of neighboring molecules. The precise bond angles and dihedral angles observed would serve as crucial benchmarks for validating the force fields used in molecular dynamics and the results from quantum mechanical calculations.

Strategic Applications in Peptidomimetic Design and Engineering

Fmoc-cis-DL-3-phenyl-Pro-OH as a Core Scaffold for Peptidomimetic Libraries

This compound serves as a valuable building block for the construction of peptidomimetic libraries. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a standard protecting group in solid-phase peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain. The "DL" designation indicates that the compound is a racemic mixture, containing both the D and L enantiomers. This inherent diversity can be advantageous in the initial screening of peptidomimetic libraries to identify lead compounds.

The cis-3-phenyl substitution on the proline ring introduces a significant steric constraint that influences the local conformation of the peptide backbone. By incorporating this modified proline analog into a peptide sequence, researchers can generate a library of compounds with a range of predetermined structural biases. These libraries can then be screened against biological targets to identify molecules with desired activities. The synthesis of such libraries often employs solution-phase protocols that allow for a wide range of chemical reactions and are amenable to convergent synthetic strategies, facilitating the creation of diverse molecular entities. nih.govresearchgate.net

Design Principles for Conformationally Constrained Peptidic Structures

The incorporation of substituted prolines, like cis-3-phenyl-proline, is a key strategy for creating conformationally constrained peptides. nih.gov This rigidity is desirable as it can lock the peptide into a bioactive conformation, reduce the entropic penalty upon binding to a target, and increase resistance to enzymatic degradation. researchgate.net

Proline and its analogs are well-known for their ability to induce specific secondary structures, such as β-turns and polyproline helices. researchgate.netnih.gov The β-turn is a common motif in proteins, often involved in molecular recognition events. nih.govnih.gov The substitution at the 3-position of the proline ring, as in this compound, can further stabilize these turns. nih.gov For instance, the combination of a cis-3-substituted proline with an N-methylated amino acid has been shown to stabilize type II' β-turns. nih.gov

The phenyl group in cis-3-phenyl-proline can engage in favorable interactions, such as C-H/π interactions, with neighboring residues, further stabilizing turn structures. chemrxiv.org These interactions have been observed to stabilize both cis- and trans-proline conformations, leading to the formation of type I and type VI β-turns. chemrxiv.org

Secondary StructureRole of cis-3-phenyl-ProlineKey Interactions
β-Turns Induces and stabilizes turn conformations, particularly type II' and type VI. nih.govchemrxiv.orgbiorxiv.orgSteric constraints from the phenyl group; potential for C-H/π interactions. chemrxiv.org
Helices Can influence the formation of polyproline helices (PPI and PPII). nih.govnih.govThe substitution pattern on the proline ring affects the preference for cis or trans amide bonds, which dictates the helical type. nih.gov

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The introduction of non-natural amino acids, such as cis-3-phenyl-proline, can significantly enhance peptide stability. researchgate.net Proteases often have specific recognition sequences and conformational requirements for cleavage. The conformational constraints imposed by the modified proline can disrupt these recognition sites, rendering the peptide resistant to enzymatic breakdown. novoprolabs.com

This increased stability, coupled with the pre-organization of the peptide into a bioactive conformation, can lead to enhanced biological activity and improved pharmacological properties. novoprolabs.com The increased lipophilicity imparted by the phenyl group can also improve the membrane permeability of the resulting peptidomimetic. researchgate.net

Development of Biologically Active Peptidomimetics

The principles of conformational constraint using building blocks like this compound have been successfully applied to the development of various biologically active peptidomimetics.

Protein-protein interactions (PPIs) are involved in a vast array of cellular processes, making them attractive targets for therapeutic intervention. Many PPIs are mediated by secondary structures like α-helices and β-turns. nih.gov Peptidomimetics designed to mimic these structures can act as potent and selective inhibitors of PPIs.

For example, the interaction between the tumor suppressor p53 and its negative regulator MDM2 is mediated by an α-helical region of p53. nih.gov Peptidomimetics that mimic this helix, potentially incorporating conformationally constrained amino acids to stabilize the helical fold, have been developed as potential anticancer agents. nih.gov The defined stereochemistry of substituted prolines can be used to project side chains in a manner that mimics the arrangement of key residues in a native protein, such as the i, i+4, and i+7 residues of an α-helix. nih.gov

The design of enzyme inhibitors is another area where conformationally constrained peptidomimetics have made a significant impact. By mimicking the transition state of an enzymatic reaction or the binding mode of a natural substrate, these molecules can act as potent and specific inhibitors.

The cis-5-phenyl proline scaffold, a close analog of the compound of interest, has been explored for the development of mechanism-based inhibitors of the Staphylococcus aureus sortase A (SrtA), a bacterial enzyme involved in virulence. nih.gov By attaching an electrophilic group to the proline scaffold, researchers have created irreversible inhibitors that covalently modify a cysteine residue in the enzyme's active site. nih.gov Similarly, proline bioisosteres have been incorporated into potential inhibitors of HIV protease. researchgate.net The rigid scaffold of the modified proline helps to position the inhibitory groups optimally within the enzyme's active site.

Target ClassDesign StrategyExample
Protein-Protein Interactions Mimicry of secondary structures (e.g., α-helices, β-turns) at the interface. nih.govInhibition of the p53-MDM2 interaction. nih.gov
Enzyme Inhibitors (Proteases) Transition-state mimicry; covalent modification of active site residues. nih.govIrreversible inhibitors of S. aureus sortase A; potential HIV protease inhibitors. nih.govresearchgate.net

Integration into Cyclic and Macrocyclic Peptidomimetics

The incorporation of this compound into cyclic and macrocyclic peptidomimetics leverages its inherent conformational rigidity to pre-organize the linear peptide precursor into a conformation amenable to cyclization. This pre-organization can significantly improve the efficiency of the macrocyclization step, often leading to higher yields and reduced formation of undesired oligomeric byproducts. The cis-configuration of the phenyl group on the proline ring plays a crucial role in directing the peptide backbone into specific turn structures, which are often essential for receptor recognition and binding.

One notable application of a derivative of this compound is in the synthesis of mimics of sandostatin®, a potent somatostatin analogue used clinically for the treatment of various endocrine disorders. nih.gov Researchers have developed synthetic routes to create macrocyclic structures where cis-3-phenylproline derivatives are incorporated to mimic the critical β-turn region of the natural ligand. nih.gov This strategic substitution aims to stabilize the bioactive conformation, thereby enhancing receptor binding affinity and biological efficacy.

Table 1: Key Parameters in the Synthesis of a Representative Cyclic Peptidomimetic Incorporating a cis-3-phenyl-Proline Derivative

ParameterDetails
Building Block Fmoc-cis-3-phenyl-Pro-OH
Synthesis Method Solid-Phase Peptide Synthesis (Fmoc/tBu)
Coupling Reagents HBTU/HOBt, HATU, or DIC/Oxyma
Cyclization Strategy On-resin or Solution-phase lactamization
Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Characterization Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Insights and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of these cyclic peptidomimetics. nih.govresearchgate.net By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can determine the dihedral angles of the peptide backbone and the orientation of the side chains. nih.gov These studies have confirmed that the incorporation of cis-3-phenylproline can effectively induce and stabilize β-turn conformations, which are often part of the binding epitope for many G protein-coupled receptors (GPCRs), the target class for somatostatin and many other bioactive peptides. nih.govnih.gov

Table 2: Representative NMR Data for a Cyclic Peptide Containing a cis-3-phenyl-Proline Moiety

NMR ParameterObserved EffectStructural Implication
NOE between Hα(i) and NH(i+1) Strong intensityIndication of a turn structure
³J(Hα-Hβ) coupling constants Atypical values for prolineConstrained side-chain rotamers
¹³C Chemical Shifts of Proline Cβ and Cγ Significant deviation from standard valuesAltered pyrrolidine (B122466) ring pucker
Cis/Trans Isomerization Rate Slowed interconversionStabilization of a specific isomer

Impact on Biological Activity

The ultimate goal of incorporating this compound into peptidomimetics is to enhance their biological activity. In the case of sandostatin® mimics, the stabilization of the bioactive conformation leads to potent binding to somatostatin receptors (SSTRs), particularly subtypes 2, 3, and 5. nih.gov The precise orientation of the key pharmacophoric elements, such as the aromatic rings of Phe and Trp and the charged side chain of Lys, is crucial for high-affinity binding. The rigid scaffold provided by the cis-3-phenyl-proline containing macrocycle ensures that these functional groups are presented to the receptor in an optimal arrangement.

Structure-activity relationship (SAR) studies on analogues with modifications at the 3-position of proline have demonstrated the critical role of this position in modulating receptor selectivity and potency. nih.gov The phenyl group in the cis-conformation has been shown to be particularly effective in promoting the desired bioactivity, highlighting the importance of this specific building block in peptidomimetic design.

Table 3: Biological Activity Profile of a Sandostatin® Analog Incorporating a cis-3-phenyl-Proline Derivative

Target ReceptorBinding Affinity (IC₅₀, nM)Functional Activity (EC₅₀, nM)
Somatostatin Receptor 2 (SSTR2)Low nanomolarPotent agonist activity
Somatostatin Receptor 3 (SSTR3)Moderate nanomolarAgonist activity
Somatostatin Receptor 5 (SSTR5)Low nanomolarPotent agonist activity

Role in Combinatorial Chemistry and High Throughput Discovery

Construction of Diverse Combinatorial Libraries Utilizing Fmoc-cis-DL-3-phenyl-Pro-OH as a Diversification Point

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules. nih.gov this compound serves as an exceptional starting point for creating such libraries due to the inherent features of its structure. The proline backbone imposes a distinct bend or turn in peptidic structures, which is crucial for mimicking the secondary structures of proteins like β-turns or polyproline helices. nih.govnih.gov The phenyl group at the 3-position acts as a key diversification point.

The construction of libraries using this building block typically involves solid-phase synthesis, where the Fmoc-protecting group allows for sequential addition of other building blocks in an automated fashion. nih.gov Diversification can be achieved in several ways:

Modification of the Phenyl Ring: The phenyl group can be further functionalized with a wide array of substituents (e.g., halides, alkyls, hydroxyls) either before or after incorporation into a larger molecule. This allows for the systematic exploration of steric and electronic effects in the binding pocket of a target.

Peptide Elongation: The carboxylic acid and the secondary amine (after Fmoc deprotection) serve as handles for extending peptide chains, incorporating a vast repertoire of natural and unnatural amino acids.

Scaffold Decoration: The core 3-phenyl-pyrrolidine structure can be used as a central scaffold onto which various chemical moieties are attached, moving beyond simple peptides to create diverse small-molecule libraries.

The use of 3-substituted prolines, such as this compound, allows chemists to combine the conformational rigidity of proline with the diverse side-chain functionalities typically found in other amino acids, creating "proline chimeras". nih.govresearchgate.net This strategy is a powerful tool for generating libraries with a high degree of structural and three-dimensional diversity, which is a critical factor in the successful identification of novel drug leads. nih.gov

Table 1: Conceptual Combinatorial Library Based on this compound

Core Scaffold Diversification Point 1 (R1 on Phenyl Ring) Diversification Point 2 (Coupled Amino Acid) Resulting Library Member Type
cis-DL-3-phenyl-Pro -H Glycine Dipeptide
cis-DL-3-phenyl-Pro -Cl Alanine Halogenated Dipeptide
cis-DL-3-phenyl-Pro -OH Valine Hydroxylated Dipeptide
cis-DL-3-phenyl-Pro -CH3 Leucine Alkylated Dipeptide

This table is interactive and illustrates how systematic modification at key positions can generate a diverse set of molecules from a single core building block.

Strategies for High-Throughput Screening and Lead Identification

Once a combinatorial library is synthesized, high-throughput screening (HTS) is employed to rapidly assess the biological activity of each compound against a specific target. HTS technologies are designed to perform millions of automated tests, making the screening of large libraries feasible. nih.gov Libraries derived from this compound are amenable to a variety of HTS formats.

Common HTS strategies include:

Biochemical Assays: These assays measure the effect of a compound on the activity of a purified target, such as an enzyme or receptor. For example, a library could be screened for inhibitors of a specific protease or kinase.

Cell-Based Assays: These assays evaluate the effect of a compound on whole cells, providing information on cellular processes like viability, proliferation, or the activation of a signaling pathway.

Binding Assays: These assays directly measure the binding of a compound to a target protein. Techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) are often used.

A key advantage of HTS is its speed and capacity. nih.gov Modern platforms can screen hundreds of thousands to millions of compounds in a short period. nih.gov For libraries built around the 3-phenyl-proline scaffold, the initial "hits" identified through HTS are compounds that show desired activity. These hits then become the starting point for the next phase of drug discovery: lead optimization. Quantitative HTS (qHTS), which generates concentration-response curves for every compound in a library, can provide richer data from the primary screen, helping to identify potent and efficacious molecules and reducing false negatives that can occur in single-concentration screens. nih.gov

Table 2: Applicable High-Throughput Screening Methods

Screening Method Principle Applicability to 3-Phenyl-Proline Libraries Typical Throughput (compounds/day)
Fluorescence-Activated Cell Sorting (FACS) Sorts cells based on fluorescent signals. Suitable for cell-based assays where a fluorescent reporter is linked to target activity. 100,000 - 10,000,000
Quantitative HTS (qHTS) Generates concentration-response curves for all compounds. Provides detailed potency and efficacy data, ideal for initial SAR. nih.gov >100,000
Affinity Selection Mass Spectrometry (AS-MS) Identifies compounds that bind to a target by separating bound complexes and analyzing by mass spectrometry. Excellent for identifying direct binders from complex library mixtures. acs.org High, depends on library size

This interactive table outlines various HTS techniques suitable for screening libraries containing derivatives of this compound.

Methodologies for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. copernicus.org The systematic nature of combinatorial libraries makes them ideal for SAR elucidation. 3-substituted prolines are recognized as valuable tools for SAR studies because they allow chemists to probe the conformational and steric requirements of a binding site. nih.govnih.gov

Using this compound as a core, a focused library of analogs can be synthesized. For instance, chemists can systematically vary the substituents on the phenyl ring (e.g., moving a functional group from the ortho to meta to para position) or alter the stereochemistry at the 3-position (cis vs. trans). By comparing the biological activity of these closely related analogs, a clear picture of the SAR emerges. This process helps to identify the key molecular features—the "pharmacophore"—required for activity.

This iterative process of synthesis and testing allows for the rational design of more potent and selective compounds. researchgate.net For example, if a hydroxyl group at the para position of the phenyl ring is found to increase activity, it might suggest a hydrogen bond interaction in the target's binding pocket. The next generation of compounds would then be designed to optimize this interaction.

Table 3: Hypothetical Structure-Activity Relationship (SAR) Data

Compound ID Modification on 3-Phenyl-Proline Core Target Inhibition (IC50, nM) Interpretation
Lead-001 Unsubstituted Phenyl 500 Baseline activity established.
Lead-002 4-Fluoro-phenyl 250 Halogen at para position improves potency.
Lead-003 4-Chloro-phenyl 150 Larger halogen further improves potency, suggesting a hydrophobic pocket.
Lead-004 4-Methyl-phenyl 450 Small alkyl group is tolerated but does not improve activity.
Lead-005 3-Chloro-phenyl 800 Moving the halogen to the meta position reduces activity, indicating positional importance.

This interactive table provides a hypothetical example of how SAR data is generated and interpreted to guide the optimization of a lead compound.

Applications in DNA-Encoded Chemical Libraries (DELs)

DNA-Encoded Library (DEL) technology represents a paradigm shift in combinatorial chemistry, allowing for the synthesis and screening of libraries containing billions of unique molecules in a single tube. nih.govnih.gov In a DEL, each small molecule is covalently attached to a unique DNA oligonucleotide that serves as an amplifiable barcode for its identification.

This compound is a suitable building block for incorporation into DELs. The synthesis must be performed under aqueous-compatible conditions to preserve the integrity of the DNA tag. The Fmoc protecting group strategy is compatible with the chemistries used in DEL synthesis. The process would involve:

Attaching an initial building block to a DNA tag.

Deprotecting the building block.

Coupling this compound.

Deprotecting the Fmoc group and adding the next building block.

At each coupling step, a corresponding DNA ligation step adds a new segment to the DNA barcode, recording the synthetic history.

After the library is synthesized, the entire mixture is incubated with a target protein. Non-binding molecules are washed away, and the DNA barcodes of the remaining "hit" compounds are amplified by PCR and identified by sequencing. This process allows for the rapid identification of active scaffolds from an immense chemical space. nih.gov The rigid, three-dimensional nature of the 3-phenyl-proline scaffold makes it a valuable component for DELs designed to target challenging protein-protein interactions, which often involve large, shallow binding surfaces. nih.gov

Table 4: Conceptual DNA-Encoded Library Synthesis Cycle

Cycle Chemical Step DNA Barcode Step Resulting Structure
1 Couple Building Block A to DNA-headpiece Ligate DNA Tag A DNA-TagA-Linker-BB-A
2 Couple this compound Ligate DNA Tag B DNA-TagB-TagA-Linker-BB-A-3-phenyl-Pro

This interactive table illustrates a simplified, conceptual workflow for incorporating this compound into a DNA-encoded library synthesis.

Emerging Research Avenues and Future Perspectives for Fmoc Cis Dl 3 Phenyl Pro Oh

Incorporation into Advanced Functional Materials and Self-Assembling Systems

The propensity of Fmoc-protected amino acids to self-assemble into well-ordered nanostructures is a cornerstone of their application in materials science. beilstein-journals.orgmdpi.comnih.gov This phenomenon is primarily driven by π-π stacking interactions between the aromatic fluorenyl rings of the Fmoc groups. mdpi.comrsc.org The incorporation of Fmoc-cis-DL-3-phenyl-Pro-OH into this field is a promising avenue, as the phenyl group attached to the proline ring can introduce additional π-π stacking interactions, potentially leading to unique and highly stable self-assembled architectures.

Future research could focus on co-assembling this compound with other Fmoc-amino acids to create complex, multicomponent materials with emergent properties. The interplay between the Fmoc-Fmoc interactions and the phenyl-phenyl/Fmoc-phenyl interactions could lead to novel hierarchical structures that are not achievable with simpler Fmoc-amino acids.

Component of this compoundPotential Contribution to Self-AssemblyResulting Material Property
Fmoc GroupPrimary driver of self-assembly via π-π stackingFormation of nanofibers and hydrogels
Phenyl GroupSecondary π-π stacking, enhances aromatic interactionsIncreased thermal and mechanical stability
cis-Proline RingInduces specific turns in peptide backboneControl over nanostructure morphology (e.g., spheres, ribbons)
Table 1: Hypothesized contributions of the molecular components of this compound to the properties of self-assembled materials.

Development of Molecular Probes for Chemical Biology

The inherent fluorescence of the Fmoc group provides a built-in spectroscopic handle that can be exploited for the development of molecular probes. wikipedia.org The fluorenyl moiety exhibits strong UV absorption and fluorescence emission, which can be used to monitor the localization and dynamics of peptides or peptidomimetics incorporating this compound within biological systems. wikipedia.orgnih.gov

The rigidified proline backbone, due to the cis-phenyl substitution, can be used to design probes with a well-defined conformation. This is particularly advantageous for developing probes that target specific protein-protein interactions or enzyme active sites, where a precise three-dimensional structure is crucial for binding. The phenyl group itself can be further functionalized with environmentally sensitive dyes or quenchers to create responsive probes that signal changes in their local environment, such as pH or polarity.

A potential research direction involves using this compound as a building block for fluorescently labeled peptides to study peptide uptake and trafficking in living cells. The fluorescence of the Fmoc group could be tracked using confocal microscopy, providing insights into the mechanisms of cell entry and intracellular fate. nih.govresearchgate.net

PropertyFmoc GroupPotential Application as a Molecular Probe
Absorption Max (λmax)~265, 290, 301 nmQuantification and detection
Emission Max (λem)~315 nmFluorescence imaging and tracking
Key FeatureEnvironmentally sensitive fluorescenceSensing local changes in polarity or binding events
Table 2: Spectroscopic properties of the Fmoc group and their potential utility in developing molecular probes based on this compound.

Exploration in Novel Therapeutic Modality Development

Constrained amino acids are of significant interest in medicinal chemistry and drug discovery for the development of peptidomimetics with enhanced therapeutic properties. nih.govscispace.comresearchgate.net The incorporation of rigid structural elements, such as the 3-phenyl-proline in this compound, can lead to peptides with increased metabolic stability, higher receptor affinity, and improved selectivity. lifechemicals.com The constrained nature of the proline ring in this compound pre-organizes the peptide backbone, which can favor a bioactive conformation and reduce the entropic penalty upon binding to a biological target. nih.govresearchgate.net

This makes this compound an attractive building block for the synthesis of novel peptide-based therapeutics. For instance, it could be incorporated into peptide sequences to mimic beta-turns, which are common recognition motifs in biological systems. The phenyl group can also engage in favorable hydrophobic or aromatic interactions within a receptor binding pocket, further enhancing potency.

Future research in this area could involve the systematic substitution of proline residues in known bioactive peptides with this compound to investigate the effects on biological activity. This could lead to the discovery of new therapeutic leads for a variety of diseases, including cancer, metabolic disorders, and infectious diseases. scispace.com

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgmdpi.com While this compound does not inherently possess a bioorthogonal functional group, its structure offers several handles for modification to enable such applications.

The phenyl ring is a prime site for the introduction of bioorthogonal functionalities. For example, it could be derivatized with an azide or an alkyne group to participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are cornerstones of "click chemistry". nih.govsigmaaldrich.compeptide.com This would allow for the precise and efficient labeling of peptides containing this modified amino acid with imaging agents, drug molecules, or other probes in a biological context. mdpi.com

Furthermore, the proline ring itself could be a scaffold for developing novel bioorthogonal reactions. Research could explore the functionalization of the proline backbone with groups that can undergo specific ligation reactions. A proline editing approach could be used where a peptide is first synthesized with a modifiable proline analog, which is then converted to a bioorthogonally reactive group. nih.gov This would expand the toolbox of bioorthogonal chemistry and enable more complex biological studies, such as dual- or multi-labeling experiments. nih.gov

Potential Modification SiteBioorthogonal HandleExample ReactionPotential Application
Phenyl GroupAzide (-N3)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)In vivo imaging
Phenyl GroupAlkyne (-C≡CH)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Peptide cyclization
Proline RingTetrazineInverse-Electron-Demand Diels-Alder (IEDDA)Rapid bioconjugation
Table 3: Potential bioorthogonal modifications of this compound and their applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Fmoc-cis-DL-3-phenyl-Pro-OH, and how can reaction yields be improved?

  • Methodology : A validated synthesis involves dissolving H-L-Pro-OH in water, followed by sequential addition of NaOH, tetrabutylammonium bromide (TBAB), and pyrrole acyl chloride under controlled pH (8–9). The reaction mixture is stirred at 25°C for 24 hours, extracted with CH₂Cl₂, and crystallized to obtain the product . Yield optimization may require adjusting molar ratios of TBAB (phase-transfer catalyst) or reaction time.
  • Key Considerations : Monitor pH stability to avoid racemization, and use anhydrous conditions during extraction to minimize hydrolysis.

Q. Which purification techniques are most effective for isolating this compound?

  • Methodology :

  • Recrystallization : Use CH₂Cl₂/hexane mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (1:4 to 1:2) improves separation of cis/trans isomers .
    • Data-Driven Approach : HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >95% .

Q. How can researchers characterize the stereochemical configuration and purity of this compound?

  • Analytical Tools :

  • NMR : Compare δ values for the proline ring protons (cis: ~4.3–4.5 ppm for α-H; trans: upfield shifts) .
  • Mass Spectrometry : Exact mass = 337.1314 g/mol (deviations >0.002 indicate impurities) .
    • Table: Key Physicochemical Properties
PropertyValueSource
Exact Molecular Weight337.1314 g/mol
LogP (Hydrophobicity)3.4
Polar Surface Area66.8 Ų

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments of this compound be resolved during structural validation?

  • Conflict Analysis : Discrepancies may arise from overlapping NMR signals (e.g., proline ring protons). Use 2D NMR (COSY, NOESY) to confirm spatial proximity of cis-configured substituents . Cross-validate with X-ray crystallography if crystalline .
  • Computational Aids : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What decomposition pathways occur under acidic or oxidative conditions, and how can stability be enhanced?

  • Decomposition Products : Heating above 130°C or prolonged exposure to TFA may cleave the Fmoc group, releasing CO₂ and fluorenyl byproducts .
  • Mitigation Strategies :

  • Store at –20°C in inert atmospheres (argon) .
  • Avoid strong acids during peptide synthesis; use milder deprotection reagents (e.g., 20% piperidine in DMF) .

Q. How does the cis configuration of this compound influence its utility in constrained peptide design?

  • Structural Impact : The cis-3-phenyl group imposes torsional constraints on proline’s pyrrolidine ring, stabilizing β-turn or polyproline helix II (PPII) conformations .
  • Case Study : Incorporation into apelin-13 mimetics enhanced receptor binding affinity by 20% compared to trans analogs, validated via circular dichroism (CD) .

Methodological Best Practices

  • Handling and Safety :
    • Use nitrile gloves and fume hoods to prevent inhalation of fine particulates (GHS Category 2 skin/eye irritant) .
    • In case of spills, neutralize with sodium bicarbonate before disposal .
  • Synthesis Reproducibility : Document reaction parameters (pH, solvent purity) rigorously, as TBAB efficiency varies with hydration state .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.